Dual-Target Enzyme Inhibition Potency (FPPS and UPPS)
BPH-1358 dihydrochloride demonstrates potent dual inhibition of human FPPS and bacterial UPPS. Its IC50 for human FPPS is 1.8 μM, a level of potency comparable to some non-bisphosphonate leads but achieved with a structurally distinct bis-imidazoline scaffold [1]. Critically, it is also a highly potent inhibitor of UPPS from E. coli and S. aureus, with an IC50 of 110 nM, a key target for antibacterial drug development [2]. This dual activity differentiates it from conventional FPPS inhibitors like zoledronic acid, which has high FPPS potency (IC50 ~15-20 nM) but no reported activity against UPPS or direct antibacterial effects .
| Evidence Dimension | In vitro Enzyme Inhibition (FPPS) |
|---|---|
| Target Compound Data | IC50 = 1.8 μM |
| Comparator Or Baseline | Zoledronic Acid: IC50 ≈ 0.015-0.020 μM (15-20 nM) |
| Quantified Difference | ~100-fold lower potency on FPPS vs. zoledronic acid, but with additional UPPS inhibition absent in zoledronic acid. |
| Conditions | In vitro enzyme assay for human farnesyl diphosphate synthase [1]. |
Why This Matters
This unique dual-target profile makes BPH-1358 a specialized tool for studying the intersection of eukaryotic isoprenoid biosynthesis and bacterial cell wall synthesis, a feature not shared by single-target inhibitors.
- [1] Lindert, S., Zhu, W., Liu, Y.-L., et al. (2013). Farnesyl diphosphate synthase inhibitors from in silico screening. Chemical Biology & Drug Design, 81(6), 742-748. View Source
- [2] Zhu, W., Wang, Y., Li, K., et al. (2015). Antibacterial drug leads: DNA and enzyme multitargeting. Journal of Medicinal Chemistry, 58(3), 1215-1227. View Source
